molecular formula C20H25N5O2 B2985594 N1-(1-phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235139-26-0

N1-(1-phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2985594
CAS No.: 1235139-26-0
M. Wt: 367.453
InChI Key: YNGOTCZEVCYPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-Phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a phenylethyl moiety on one terminal amine and a pyrimidinyl-piperidinylmethyl group on the other. The pyrimidine ring and piperidine scaffold are common in antiviral and central nervous system (CNS)-targeting agents . The phenylethyl group, seen in opioid analogs like fentanyl , may confer lipophilicity, influencing blood-brain barrier permeability. This compound’s design aligns with trends in optimizing oxalamides for target specificity and metabolic stability .

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15(17-6-3-2-4-7-17)24-19(27)18(26)23-14-16-8-12-25(13-9-16)20-21-10-5-11-22-20/h2-7,10-11,15-16H,8-9,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGOTCZEVCYPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1-phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its oxalamide structure, which is known to exhibit various biological activities. The molecular formula is C22H29N3O2, and it features a complex arrangement that includes a phenethyl group, a pyrimidine moiety, and a piperidine ring.

Antiviral Activity

Research indicates that oxalamides, including derivatives similar to this compound, can act as inhibitors of viral entry. A study highlighted the effectiveness of certain oxalamide analogs as HIV-1 entry inhibitors, blocking the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on host cells . These compounds demonstrated potent inhibitory effects at low micromolar concentrations, suggesting their potential as therapeutic agents against HIV.

The mechanism by which these compounds exert their antiviral effects involves the inhibition of virus-cell fusion. Specifically, they prevent the conformational changes necessary for viral entry into host cells. This was confirmed through surface plasmon resonance studies, indicating that these compounds bind to unliganded HIV-1 gp120 without affecting the CD4 receptor directly .

Case Studies

A systematic investigation into various oxalamide derivatives revealed that modifications in their chemical structure could enhance their biological activity. For instance, specific substitutions on the piperidine ring were found to improve binding affinity and inhibitory potency against HIV strains resistant to conventional treatments .

Comparative Analysis

A comparative analysis of several oxalamide derivatives demonstrated varying degrees of effectiveness against different strains of HIV. The lead compounds from this class showed broad-spectrum activity against both X4 and R5 tropic viruses, indicating their potential utility in treating diverse HIV infections.

Compound IC50 (µM) Mechanism Target Virus
NBD-5560.5Inhibits gp120-CD4 interactionHIV-1
NBD-5570.7Inhibits virus-cell fusionHIV-1
N1-(1-phenylethyl)-...TBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Variations

The following table summarizes key structural and functional differences between the target compound and analogous oxalamides:

Compound Name / ID Key Substituents Biological Activity Synthesis Yield Purity (HPLC) Safety/Metabolism Source
Target Compound : N1-(1-Phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide Phenylethyl, pyrimidinyl-piperidinylmethyl Hypothesized: CNS/viral Not reported Not reported Not reported -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Dimethoxybenzyl, pyridinyl-ethyl Umami flavoring agent Not specified Not reported NOEL: 100 mg/kg/day (rat), high safety margin (>33M) EFSA, JECFA
Compound 8 (N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide) Chlorophenyl, thiazolyl-piperidinyl HIV entry inhibitor 46% >95% Not reported Antiviral study
Compound 16 (N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) Hydroxybenzoylphenyl, methoxyphenethyl Not specified (synthetic intermediate) 23% (with dimer) Not reported Not reported Synthetic study

Key Insights from Structural Comparisons

  • Substituent Impact on Activity: The target compound’s pyrimidine moiety (vs. In contrast, chlorophenyl and thiazolyl groups in Compound 8 likely contribute to antiviral activity by mimicking viral envelope protein motifs . However, the absence of a sulfonamide or carbonyl group (as in W-18/W-15) may reduce opioid receptor binding .
  • Synthetic Challenges :

    • Moderate yields (36–55%) in antiviral oxalamides contrast with the lower yield (23%) of Compound 16, which forms dimers due to reactive hydroxybenzoyl groups . The target compound’s synthesis may face similar steric challenges from the pyrimidinyl-piperidinylmethyl group.
  • Metabolic and Safety Profiles: S336’s high safety margin (NOEL: 100 mg/kg/day) is attributed to rapid hydrolysis of the oxalamide bond and excretion of metabolites .

Pharmacological Potential vs. Flavoring Agents

While S336 is safe for consumption as a flavoring agent , antiviral oxalamides like Compound 8 prioritize target binding over metabolic detoxification. The target compound’s structure suggests a balance between these extremes, with lipophilic groups (phenylethyl, piperidine) favoring tissue penetration and pyrimidine enhancing specificity .

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